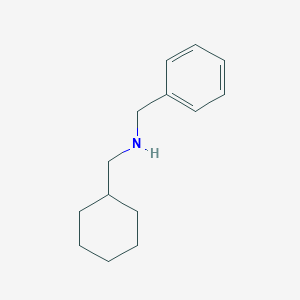

N-benzyl-1-cyclohexylmethanamine

Description

Properties

IUPAC Name |

N-benzyl-1-cyclohexylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N/c1-3-7-13(8-4-1)11-15-12-14-9-5-2-6-10-14/h1,3-4,7-8,14-15H,2,5-6,9-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNKNITYCQODULW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CNCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80361161 | |

| Record name | N-Benzyl-1-cyclohexylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80361161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4352-47-0 | |

| Record name | N-Benzyl-1-cyclohexylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80361161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to N-benzyl-1-cyclohexylmethanamine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectral characterization, reactivity, and potential applications of N-benzyl-1-cyclohexylmethanamine, a secondary amine with potential relevance in medicinal chemistry and organic synthesis.

Introduction

N-benzyl-1-cyclohexylmethanamine is a secondary amine featuring a benzyl group and a cyclohexylmethyl group attached to a nitrogen atom. Its structure combines the steric bulk of the cyclohexyl moiety with the aromatic nature of the benzyl group, making it a molecule of interest for applications in drug discovery and as a synthetic intermediate. The presence of the secondary amine functionality imparts characteristic reactivity and basicity to the molecule. This guide will delve into the core chemical properties of this compound, providing a technical foundation for researchers and drug development professionals.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of N-benzyl-1-cyclohexylmethanamine is essential for its handling, application, and analysis.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₁N | Guidechem[1] |

| Molecular Weight | 203.32 g/mol | Guidechem[1] |

| CAS Number | 4352-47-0 | Guidechem[1] |

Synthesis of N-benzyl-1-cyclohexylmethanamine

The most common and efficient method for the synthesis of N-benzyl-1-cyclohexylmethanamine is through reductive amination. This two-step, one-pot reaction involves the formation of an imine intermediate from the condensation of an aldehyde and a primary amine, followed by its reduction to the corresponding secondary amine.

Reaction Scheme: Reductive Amination

The synthesis of N-benzyl-1-cyclohexylmethanamine is achieved by the reductive amination of cyclohexanecarboxaldehyde with benzylamine.

Sources

An In-depth Technical Guide to N-benzyl-1-cyclohexylmethanamine (CAS No. 4383-25-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-benzyl-1-cyclohexylmethanamine, with the Chemical Abstracts Service (CAS) number 4383-25-9 , is a secondary amine that incorporates both an aliphatic cyclohexane ring and an aromatic benzyl group.[1] This unique structural combination imparts a balance of lipophilicity and rigidity, making it and its derivatives interesting scaffolds in medicinal chemistry and organic synthesis. This guide provides a comprehensive overview of its synthesis, physicochemical properties, analytical characterization, and applications, with a focus on insights relevant to researchers in the field.

The dibenzylamine motif, a core feature of N-benzyl-1-cyclohexylmethanamine, is recognized for its potential neuropharmacological activities, including the inhibition of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are implicated in neurodegenerative disorders such as Alzheimer's disease.[2] The cyclohexyl moiety can serve as a bioisostere for other groups, offering advantages in terms of three-dimensional structure and metabolic stability, which are critical considerations in drug design.[3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of N-benzyl-1-cyclohexylmethanamine is essential for its handling, formulation, and application in research.

| Property | Value | Source |

| CAS Number | 4383-25-9 | |

| Molecular Formula | C₁₃H₁₉N | |

| Molecular Weight | 189.30 g/mol | [1] |

| Appearance | Colorless to light yellow clear liquid | TCI Europe N.V. |

| Boiling Point | 282 °C | TCI Europe N.V. |

| Flash Point | 131 °C | TCI Europe N.V. |

| Density | 0.97 g/cm³ | ChemSrc |

| Solubility | Information not available | |

| pKa | Information not available |

Synthesis of N-benzyl-1-cyclohexylmethanamine

The synthesis of N-benzyl-1-cyclohexylmethanamine can be achieved through several established organic chemistry methodologies. The two most common and practical approaches are reductive amination and N-alkylation.

Reductive Amination

Reductive amination is a highly efficient one-pot reaction that involves the formation of an imine intermediate from the reaction of an aldehyde (cyclohexanecarboxaldehyde) and a primary amine (benzylamine), followed by its in-situ reduction to the desired secondary amine. This method is often preferred due to its high selectivity and avoidance of isolating the potentially unstable imine.

Reaction Scheme:

A Generalized Reductive Amination Workflow.

Experimental Protocol (Adapted from a similar synthesis):

-

Reaction Setup: To a solution of cyclohexanecarboxaldehyde (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add benzylamine (1.0-1.2 eq).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), portion-wise. It is crucial to control the temperature during this exothermic step.

-

Work-up: After the reaction is complete (as indicated by TLC or GC-MS), quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure N-benzyl-1-cyclohexylmethanamine.

N-Alkylation

N-alkylation involves the direct reaction of a primary amine (benzylamine) with an alkyl halide (cyclohexylmethyl bromide) in the presence of a base. While this is a straightforward method, it can sometimes lead to over-alkylation, producing the tertiary amine as a byproduct. Careful control of reaction conditions and stoichiometry is necessary to favor the formation of the desired secondary amine.

Reaction Scheme:

A Generalized N-Alkylation Workflow.

Experimental Protocol (Adapted from a similar synthesis):

-

Reaction Setup: In a round-bottom flask, dissolve benzylamine (1.0 eq) and cyclohexylmethyl bromide (1.0-1.2 eq) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile.

-

Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5-2.0 eq), to the mixture.

-

Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor its progress by TLC or GC-MS.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the product with an organic solvent.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Analytical Characterization

Accurate characterization of N-benzyl-1-cyclohexylmethanamine is crucial for confirming its identity and purity. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H NMR Spectroscopy:

-

Aromatic protons: Multiplets in the range of 7.2-7.4 ppm corresponding to the monosubstituted benzene ring.

-

Benzyl protons: A singlet or a multiplet around 3.8 ppm for the -CH₂- group attached to the nitrogen and the benzene ring.

-

Cyclohexyl protons: A complex series of multiplets in the aliphatic region (approximately 0.8-2.0 ppm) corresponding to the protons on the cyclohexane ring.

-

N-H proton: A broad singlet that can appear over a wide range and may exchange with D₂O.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum is expected to show distinct signals for the carbon atoms in the benzyl and cyclohexyl groups.[4]

Infrared (IR) Spectroscopy:

The IR spectrum provides information about the functional groups present in the molecule. Key expected absorptions include:[4]

-

N-H stretch: A weak to medium band around 3300-3500 cm⁻¹.

-

C-H stretch (aromatic): Bands above 3000 cm⁻¹.

-

C-H stretch (aliphatic): Bands below 3000 cm⁻¹.

-

C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-N stretch: In the 1020-1250 cm⁻¹ region.

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The expected molecular ion peak [M]⁺ would be at m/z 189.

Applications in Research and Drug Development

While specific applications of N-benzyl-1-cyclohexylmethanamine are not extensively documented, its structural motifs are of significant interest in medicinal chemistry.

-

Scaffold for Biologically Active Molecules: The dibenzylamine framework is a key component in molecules with potential therapeutic applications, particularly in the area of neurodegenerative diseases.[2] For instance, derivatives of this class have been investigated as inhibitors of acetylcholinesterase and butyrylcholinesterase.[2]

-

Intermediate in Organic Synthesis: As a secondary amine with distinct aliphatic and aromatic components, it serves as a versatile intermediate for the synthesis of more complex molecules. It can undergo further reactions at the nitrogen atom or modifications to the cyclohexyl and benzyl rings.

-

Analytical Reference Standard: The hydrochloride salt of N-benzylcyclohexylamine is used as an analytical reference standard.[5] It has also been identified as a cutting agent in illicit drug samples, highlighting its availability and use in forensic and analytical contexts.[5]

-

Fragment in Drug Discovery: The cyclohexyl group is a common fragment in drug discovery, often used to improve physicochemical properties such as lipophilicity and metabolic stability.[3] Its three-dimensional nature can also enhance binding to target proteins.[3] A derivative of N-benzyl-1-cyclohexylmethanamine has been utilized in the discovery of novel and selective inhibitors of Cyclin-Dependent Kinase 12 (CDK12), a target in cancer therapy.

Safety and Handling

N-benzyl-1-cyclohexylmethanamine is classified as a hazardous substance and should be handled with appropriate safety precautions.

GHS Hazard Statements: [1]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.

-

Handling: Use only in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.

-

Storage: Store in a well-ventilated place. Keep the container tightly closed.

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If on skin, wash with plenty of water. If swallowed, call a poison center or doctor if you feel unwell.

Conclusion

N-benzyl-1-cyclohexylmethanamine is a valuable chemical entity with established synthetic routes and well-defined physicochemical properties. While its direct applications are still emerging, its structural components are of significant interest to researchers in medicinal chemistry and drug discovery. The dibenzylamine core and the versatile cyclohexyl moiety provide a solid foundation for the design and synthesis of novel therapeutic agents. As with any chemical substance, a thorough understanding of its properties and adherence to strict safety protocols are paramount for its effective and safe utilization in a research setting.

References

-

PubChem. N-benzylcyclohexanamine. National Center for Biotechnology Information. [Link]

-

García-González, Á., Belda, L., Manchado, A., Nieto, C. T., & Garrido, N. M. (2023). (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. Molbank, 2023(1), M1561. [Link]

-

PubChem. Benzenemethanamine, N-cyclohexyl-. National Center for Biotechnology Information. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of N-benzyl-1-cyclohexylmethanamine

Introduction: The Significance of N-benzyl-1-cyclohexylmethanamine and its Analogs

N-substituted benzylamines are a crucial class of organic compounds that form the structural backbone of numerous pharmaceuticals, agrochemicals, and other biologically active molecules.[1] Their versatile structure allows for a wide range of modifications, leading to derivatives with diverse biological properties.[1] N-benzyl-1-cyclohexylmethanamine, in particular, is a secondary amine that serves as a valuable intermediate in the synthesis of more complex molecular entities. The favorable physiological properties of dibenzylamines and their ability to interact with natural neurotransmission pathways make these structures attractive targets for the treatment of neurodegenerative disorders.[2] This guide provides a comprehensive overview of the primary synthetic pathways to N-benzyl-1-cyclohexylmethanamine, offering detailed protocols, mechanistic insights, and a comparative analysis to aid researchers and drug development professionals in their synthetic endeavors.

Primary Synthesis Pathway: Reductive Amination

Reductive amination is a highly efficient and widely used method for the synthesis of secondary and tertiary amines.[3][4] This process involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.[3] This one-pot procedure is often preferred over direct alkylation due to its superior control over the degree of alkylation, thus minimizing the formation of over-alkylated byproducts.[4]

Causality Behind Experimental Choices in Reductive Amination

The key to a successful reductive amination lies in the choice of the reducing agent. The ideal reagent should selectively reduce the iminium ion intermediate in the presence of the starting carbonyl compound. Sodium triacetoxyborohydride, NaBH(OAc)₃, has emerged as a reagent of choice for this transformation due to its mild nature and remarkable selectivity.[5] Its steric bulk and the electron-withdrawing effect of the acetoxy groups temper its reactivity, making it less likely to reduce aldehydes and ketones compared to the more electrophilic iminium ion.[5] This selectivity allows for a one-pot reaction where the amine, carbonyl compound, and reducing agent can be combined without the need for prior formation and isolation of the imine intermediate.[5]

The choice of solvent is also critical. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used as they are compatible with NaBH(OAc)₃ and effectively dissolve the reactants.[5] Acetic acid can be used as a catalyst to facilitate the formation of the iminium ion, particularly with less reactive ketones.[5]

Experimental Protocol: Reductive Amination of Cyclohexanecarboxaldehyde with Benzylamine

Materials:

-

Cyclohexanecarboxaldehyde

-

Benzylamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add cyclohexanecarboxaldehyde (1.0 equivalent) and benzylamine (1.0 equivalent) to anhydrous dichloromethane (DCM).

-

Stir the solution at room temperature for 20-30 minutes to allow for the initial formation of the imine intermediate.

-

In a separate container, weigh sodium triacetoxyborohydride (1.2-1.5 equivalents) and add it portion-wise to the reaction mixture over 10-15 minutes. Caution: NaBH(OAc)₃ is a water-reactive substance that can release flammable gases upon contact with water. Handle in a dry, well-ventilated area and avoid contact with moisture.[6][7][8][9]

-

Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Be aware of potential gas evolution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure N-benzyl-1-cyclohexylmethanamine.

Mechanism of Reductive Amination with Sodium Triacetoxyborohydride

The reaction proceeds through a two-step sequence within a single pot:

-

Imine Formation: The nitrogen of benzylamine performs a nucleophilic attack on the carbonyl carbon of cyclohexanecarboxaldehyde. A proton transfer and subsequent dehydration lead to the formation of an N-cyclohexylmethylidene)benzylamine (an imine) intermediate. This step is often reversible and can be catalyzed by mild acid.

-

Reduction of the Iminium Ion: The imine is in equilibrium with its protonated form, the iminium ion, which is highly electrophilic. Sodium triacetoxyborohydride then delivers a hydride ion to the carbon of the iminium ion, reducing the C=N double bond to a C-N single bond and yielding the final product, N-benzyl-1-cyclohexylmethanamine.

Workflow Diagram: Reductive Amination

Caption: Workflow for the synthesis of N-benzyl-1-cyclohexylmethanamine via reductive amination.

Alternative Synthesis Pathway: Direct N-Alkylation

Direct N-alkylation is a classical method for the formation of C-N bonds, involving the reaction of an amine with an alkyl halide in the presence of a base.[7] While conceptually straightforward, this method can be challenging to control, often leading to over-alkylation, especially when preparing secondary amines from primary amines.[4] However, for specific substrates and under carefully controlled conditions, it can be a viable alternative to reductive amination.

Causality Behind Experimental Choices in Direct N-Alkylation

In this pathway, cyclohexylmethanamine acts as the nucleophile, and a benzyl halide (e.g., benzyl bromide or benzyl chloride) serves as the electrophile. A base is crucial to neutralize the hydrohalic acid byproduct, driving the reaction to completion.[7] Common bases include potassium carbonate or triethylamine. The choice of solvent depends on the solubility of the reactants and is often a polar aprotic solvent like acetonitrile or dimethylformamide (DMF). The reaction temperature is a critical parameter to control the rate of reaction and minimize side products.

Experimental Protocol: Direct N-Alkylation of Cyclohexylmethanamine

Materials:

-

Cyclohexylmethanamine

-

Benzyl bromide or Benzyl chloride

-

Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

-

Acetonitrile or Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM) or Diethyl ether

-

Water

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask, add cyclohexylmethanamine (1.0 equivalent) and a base such as potassium carbonate (1.5 equivalents) or triethylamine (1.5 equivalents) to anhydrous acetonitrile or DMF.

-

Stir the mixture at room temperature.

-

Slowly add benzyl bromide or benzyl chloride (1.0 equivalent) to the reaction mixture.

-

Heat the reaction mixture to 50-80°C and stir for several hours until the reaction is complete, as monitored by TLC or GC-MS.

-

After cooling to room temperature, filter off any inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in dichloromethane or diethyl ether and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or distillation under reduced pressure to yield N-benzyl-1-cyclohexylmethanamine.

Mechanism of Direct N-Alkylation

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of cyclohexylmethanamine attacks the benzylic carbon of the benzyl halide, displacing the halide ion as a leaving group. The base present in the reaction mixture then deprotonates the resulting ammonium salt to yield the neutral secondary amine product.

Workflow Diagram: Direct N-Alkylation

Caption: Workflow for the synthesis of N-benzyl-1-cyclohexylmethanamine via direct N-alkylation.

Comparative Analysis of Synthesis Pathways

| Parameter | Reductive Amination | Direct N-Alkylation |

| Starting Materials | Cyclohexanecarboxaldehyde, Benzylamine | Cyclohexylmethanamine, Benzyl Halide |

| Key Reagents | Sodium triacetoxyborohydride | Base (e.g., K₂CO₃, Et₃N) |

| Reaction Conditions | Room temperature | 50-80°C |

| Typical Reaction Time | 12-24 hours | 4-12 hours |

| Selectivity | High (minimal over-alkylation) | Moderate (risk of over-alkylation) |

| Typical Yields | Generally high (often >80%) | Variable (can be high with careful control) |

| Functional Group Tolerance | High (compatible with many functional groups) | Moderate (sensitive to base-labile groups) |

| Safety Considerations | NaBH(OAc)₃ is water-reactive. | Benzyl halides are lachrymatory. |

Characterization and Physicochemical Properties

The final product, N-benzyl-1-cyclohexylmethanamine, should be characterized to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include aromatic protons from the benzyl group (typically in the δ 7.2-7.4 ppm range), a singlet for the benzylic methylene protons, and a series of multiplets for the cyclohexyl protons.

-

¹³C NMR: Will show distinct signals for the aromatic carbons, the benzylic carbon, and the carbons of the cyclohexyl ring.[2]

-

-

Infrared (IR) Spectroscopy: A characteristic N-H stretch for the secondary amine may be observed around 3300-3500 cm⁻¹, although it can be weak. C-N stretching bands are also expected.[10]

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of N-benzyl-1-cyclohexylmethanamine (C₁₄H₂₁N, MW: 203.33 g/mol ) should be observed.[11]

Physicochemical Properties (Predicted):

-

Molecular Formula: C₁₄H₂₁N

-

Molecular Weight: 203.33 g/mol

-

Appearance: Likely a colorless to pale yellow oil or low-melting solid.

-

Boiling Point: Estimated to be in the range of 280-300 °C at atmospheric pressure.

-

Solubility: Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and methanol.

Conclusion

The synthesis of N-benzyl-1-cyclohexylmethanamine can be effectively achieved through two primary pathways: reductive amination and direct N-alkylation. Reductive amination, particularly with sodium triacetoxyborohydride, offers a highly selective and high-yielding route under mild conditions, making it the preferred method in many research and development settings. Direct N-alkylation provides a more classical approach, which can also be efficient but requires careful control to avoid side reactions. The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including the availability of starting materials, desired scale, and the need for high purity. This guide provides the necessary technical details and rationale to enable informed decisions in the synthesis of this valuable chemical intermediate.

References

-

García-González, Á., Belda, L., Manchado, A., Nieto, C. T., & Garrido, N. M. (2023). (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. Molbank, 2023(1), M1561. [Link]

-

ResearchGate. (2023). (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. [Link]

-

PubChem. (n.d.). Benzenemethanamine, N-cyclohexyl-. National Center for Biotechnology Information. [Link]

-

Gómez, S., Peters, J. A., & Maschmeyer, T. (2002). Reductive amination of carbonyl compounds with borohydride and borane reducing agents. Journal of the Brazilian Chemical Society, 13(5), 639-661. [Link]

-

Cheméo. (n.d.). N-Phenylcyclohexylamine. [Link]

-

Bhattacharyya, S. (2007). Aqueous-Mediated N-Alkylation of Amines. Synlett, 2007(11), 1783-1785. [Link]

-

Kolobova, E., et al. (2019). Reductive Amination of Ketones with Benzylamine Over Gold Supported on Different Oxides. Catalysis Letters, 149, 3438–3445. [Link]

-

ResearchGate. (n.d.). Reductive aminations of aldehydes with benzylamine or cyclohexylamine... [Link]

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

- Periasamy, M., & Thirumalaikumar, M. (2000). Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis. Journal of Organometallic Chemistry, 609(1-2), 137-151.

-

Organic Syntheses. (2015). Copper(II) Triflate as Additive in Low Loading Au(I)-Catalyzed Hydroalkylation of Unactivated Alkenes. Organic Syntheses, 92, 117-130. [Link]

- Barta, K., & Ford, P. C. (2014). Catalytic conversion of lignocellulose to fuels and chemicals. Accounts of Chemical Research, 47(5), 1503-1512.

-

Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

-

CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. [Link]

-

Organic Syntheses. (n.d.). Acrylamide, N-benzyl-. [Link]

-

PubChem. (n.d.). Cyclohexanemethylamine. National Center for Biotechnology Information. [Link]

-

ResearchGate. (2019). (PDF) Reductive Amination of Ketones with Benzylamine Over Gold Supported on Different Oxides. [Link]

-

Refubium - Freie Universität Berlin Repository. (n.d.). General Synthesis of Alkyl Amines via Borrowing Hydrogen and Reductive Amination. [Link]

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. ias.ac.in [ias.ac.in]

- 4. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 6. dcfinechemicals.com [dcfinechemicals.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. aksci.com [aksci.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. researchgate.net [researchgate.net]

- 11. Benzenemethanamine, N-cyclohexyl- | C13H19N | CID 204463 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of N-benzyl-1-cyclohexylmethanamine

Introduction

N-benzyl-1-cyclohexylmethanamine is a secondary amine with a molecular structure that bestows it with specific physicochemical properties influencing its solubility in various solvent systems. This guide provides a comprehensive analysis of the factors governing the solubility of N-benzyl-1-cyclohexylmethanamine, outlines detailed experimental protocols for its empirical determination, and offers insights for researchers, scientists, and drug development professionals. Understanding the solubility of this compound is paramount for its application in chemical synthesis, formulation development, and analytical characterization.

Physicochemical Properties of N-benzyl-1-cyclohexylmethanamine

A foundational understanding of the molecule's characteristics is essential before delving into its solubility.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₁N | [1] |

| Molecular Weight | 203.32 g/mol | [1] |

| Appearance | Assumed to be a liquid or low-melting solid at room temperature | Inferred from similar compounds |

| XLogP3-AA | 3.7 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Topological Polar Surface Area | 12 Ų | [1] |

The structure of N-benzyl-1-cyclohexylmethanamine, featuring a nonpolar cyclohexyl and benzyl group, alongside a secondary amine capable of hydrogen bonding, suggests a nuanced solubility profile. The high XLogP3-AA value indicates a preference for lipophilic environments over aqueous media.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility. The large nonpolar surface area contributed by the cyclohexyl and benzyl rings suggests that N-benzyl-1-cyclohexylmethanamine will exhibit favorable solubility in nonpolar organic solvents. Conversely, its solubility in water is expected to be limited. The secondary amine group, however, introduces polarity and the capacity for hydrogen bonding, which can enhance solubility in polar protic and aprotic solvents to some extent.

Impact of pH on Aqueous Solubility

As a basic amine, the aqueous solubility of N-benzyl-1-cyclohexylmethanamine is highly dependent on pH. In acidic solutions, the secondary amine will be protonated, forming a cationic species. This salt formation dramatically increases the polarity of the molecule, thereby enhancing its solubility in water.

Qualitative Solubility Profile

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Nonpolar | Hexane, Toluene, Diethyl ether | High | The large nonpolar moieties (cyclohexyl and benzyl groups) will have strong van der Waals interactions with nonpolar solvents. |

| Polar Aprotic | Dichloromethane, Tetrahydrofuran (THF), Acetonitrile | Moderate to High | These solvents can engage in dipole-dipole interactions and are effective at solvating the overall molecule. The hydrochloride salt of the related N-benzylcyclohexylamine is soluble in acetonitrile.[2] |

| Polar Protic | Methanol, Ethanol | Moderate | The amine group can act as a hydrogen bond acceptor, and the N-H bond can act as a donor with these solvents. However, the large nonpolar part of the molecule will limit extensive solvation. The hydrochloride salt of the related N-benzylcyclohexylamine is soluble in methanol.[2] |

| Aqueous | Water | Low | The dominant nonpolar character of the molecule leads to poor solubility in water at neutral pH. |

| Aqueous Acid | Dilute HCl | High | Protonation of the amine group to form a soluble salt will significantly increase aqueous solubility. |

| Aqueous Base | Dilute NaOH | Low | The amine will remain in its free base form, which has low water solubility. |

Experimental Determination of Solubility

A systematic approach is crucial for the accurate determination of solubility. The following protocol outlines a robust method for generating reliable solubility data.

Workflow for Solubility Determination

Caption: Experimental workflow for determining solubility.

Step-by-Step Protocol for Isothermal Solubility Measurement

This protocol is designed to determine the equilibrium solubility of N-benzyl-1-cyclohexylmethanamine in a given solvent at a specific temperature.

-

Material Preparation:

-

Ensure the N-benzyl-1-cyclohexylmethanamine is of high purity. Impurities can significantly affect solubility measurements.

-

Use high-purity solvents.

-

-

Equilibration:

-

Add an excess amount of N-benzyl-1-cyclohexylmethanamine to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Agitate the vials at a constant temperature using a shaker or magnetic stirrer. The temperature should be precisely controlled.

-

Allow sufficient time for the system to reach equilibrium. For many organic compounds, 24 to 72 hours is adequate, but this should be determined empirically.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette. It is critical not to disturb the solid phase.

-

Immediately filter the collected sample through a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved microparticles.

-

-

Analysis:

-

Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of N-benzyl-1-cyclohexylmethanamine in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).

-

Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Protocol for Determining pH-Solubility Profile

-

Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 7, 8, 10, 12).

-

Solubility Measurement: Follow the isothermal solubility measurement protocol for each buffer.

-

Data Analysis: Plot the measured solubility as a function of pH to generate the pH-solubility profile.

Logical Framework for Amine Solubility Assessment

The following diagram illustrates the decision-making process for assessing the solubility of an amine like N-benzyl-1-cyclohexylmethanamine.

Caption: Decision tree for qualitative amine solubility testing.

This qualitative analysis can provide rapid initial insights into the nature of the amine and guide the selection of appropriate solvents for further quantitative studies.[3] For a higher-molecular-weight amine like N-benzyl-1-cyclohexylmethanamine, insolubility in water but solubility in dilute acid is the expected outcome.[3]

Conclusion

While quantitative solubility data for N-benzyl-1-cyclohexylmethanamine is not extensively published, a thorough understanding of its physicochemical properties allows for a strong predictive assessment of its solubility behavior. This guide provides the theoretical and practical framework for researchers to confidently approach the solubility determination of this compound. The provided protocols for isothermal and pH-dependent solubility measurements offer a clear path to generating the precise data necessary for advancing research and development activities involving N-benzyl-1-cyclohexylmethanamine.

References

-

MDPI. (2023, January 20). (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. Retrieved from [Link]

-

ResearchGate. (n.d.). (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. Retrieved from [Link]

-

PubChem. (n.d.). Benzenemethanamine, N-cyclohexyl-. Retrieved from [Link]

-

PubChem. (n.d.). Benzylamine. Retrieved from [Link]

- Google Patents. (n.d.). US6476268B1 - Preparation of N-benzylamines.

-

ACS Publications. (n.d.). Facile Method for Determination of Amine Speciation in CO2 Capture Solutions. Retrieved from [Link]

-

Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Retrieved from [Link]

-

Wikipedia. (n.d.). Cyclohexylamine. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Cyclohexanamine, N,N-diethyl-. Retrieved from [Link]

-

Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides. Retrieved from [Link]

-

Organic Syntheses. (n.d.). ethyl 1-benzyl-trans-5-(trifluoromethyl) pyrrolidine-3-carboxylate. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of N-Phenylcyclohexylamine. Retrieved from [Link]

-

Supporting Information. (n.d.). Tandem synthesis of N-methylated tertiary amines via three components coupling of carbonyl compounds, amines, and methanol. Retrieved from [Link]

-

PubChem. (n.d.). N-Methylcyclohexylamine. Retrieved from [Link]

Sources

Spectroscopic Profile of N-benzyl-1-cyclohexylmethanamine: A Technical Guide

Introduction

N-benzyl-1-cyclohexylmethanamine is a secondary amine featuring both an aromatic benzyl group and a cycloaliphatic cyclohexylmethyl moiety. This unique structural combination imparts specific chemical properties that are of interest in medicinal chemistry and materials science. A thorough understanding of its spectroscopic characteristics is paramount for its unambiguous identification, purity assessment, and for elucidating its role in various chemical transformations. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data pertinent to N-benzyl-1-cyclohexylmethanamine, grounded in established spectroscopic principles and supported by data from structurally analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is an indispensable tool for the structural characterization of organic molecules. For N-benzyl-1-cyclohexylmethanamine, both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.

¹H NMR Spectroscopy

The proton NMR spectrum of N-benzyl-1-cyclohexylmethanamine is characterized by distinct signals corresponding to the aromatic protons of the benzyl group, the benzylic methylene protons, the methylene protons adjacent to the nitrogen on the cyclohexylmethyl group, the methine proton of the cyclohexyl ring, and the remaining cyclohexyl methylene protons. A broad singlet corresponding to the N-H proton is also expected, the chemical shift of which can be concentration and solvent dependent.

Table 1: Predicted ¹H NMR Chemical Shifts for N-benzyl-1-cyclohexylmethanamine

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (C₆H₅) | 7.20 - 7.40 | Multiplet | 5H |

| Benzylic (-CH₂-Ph) | ~3.80 | Singlet | 2H |

| -N-CH₂-Cyclohexyl | ~2.50 | Doublet | 2H |

| Cyclohexyl -CH- | 1.50 - 1.80 | Multiplet | 1H |

| Cyclohexyl (-CH₂-) | 0.80 - 1.80 | Multiplet | 10H |

| N-H | 1.0 - 2.0 (variable) | Broad Singlet | 1H |

Causality of Signal Assignment: The aromatic protons resonate in the downfield region (7.20-7.40 ppm) due to the deshielding effect of the benzene ring current. The benzylic protons appear as a singlet around 3.80 ppm, influenced by the adjacent nitrogen and phenyl ring. The protons on the methylene group attached to the nitrogen and the cyclohexyl ring are expected around 2.50 ppm. The complex, overlapping signals for the cyclohexyl protons appear in the upfield aliphatic region (0.80-1.80 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for N-benzyl-1-cyclohexylmethanamine

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Aromatic C (quaternary) | ~140 |

| Aromatic CH | 127 - 129 |

| Benzylic (-CH₂-Ph) | ~54 |

| -N-CH₂-Cyclohexyl | ~58 |

| Cyclohexyl -CH- | ~38 |

| Cyclohexyl (-CH₂-) | 25 - 32 |

Expert Interpretation: The chemical shifts of the carbons directly bonded to the nitrogen atom (benzylic -CH₂- and -N-CH₂-Cyclohexyl) are significantly influenced by its electronegativity, causing them to appear in the 50-60 ppm range. The aromatic carbons show characteristic shifts, with the quaternary carbon being the most downfield. The aliphatic carbons of the cyclohexyl ring resonate at higher fields.

Experimental Protocol: NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

-

Sample Preparation: Dissolve approximately 5-10 mg of N-benzyl-1-cyclohexylmethanamine in 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. The choice of solvent is critical as it can influence chemical shifts.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Integrate all signals to determine the relative number of protons.

-

Analyze the multiplicity (singlet, doublet, triplet, multiplet) to deduce proton-proton coupling interactions.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

-

Consider performing a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups.

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Frequencies for N-benzyl-1-cyclohexylmethanamine

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

| N-H | 3300 - 3500 (weak to medium, broad) | Stretch |

| C-H (aromatic) | 3000 - 3100 | Stretch |

| C-H (aliphatic) | 2850 - 3000 | Stretch |

| C=C (aromatic) | 1450 - 1600 | Stretch |

| C-N | 1020 - 1250 | Stretch |

Field-Proven Insights: The presence of a weak to medium, broad absorption band in the 3300-3500 cm⁻¹ region is a key indicator of the N-H stretch of a secondary amine. The aromatic C-H stretches appear just above 3000 cm⁻¹, while the aliphatic C-H stretches from the cyclohexyl and methylene groups are observed just below 3000 cm⁻¹. The C-N stretching vibration provides further confirmation of the amine functionality.

Experimental Protocol: IR Spectrum Acquisition

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in N-benzyl-1-cyclohexylmethanamine.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.

Predicted Mass Spectrum Data:

-

Molecular Ion (M⁺): The expected molecular weight of N-benzyl-1-cyclohexylmethanamine (C₁₄H₂₁N) is 203.17 g/mol . The molecular ion peak [M]⁺ should be observed at m/z = 203.

-

Base Peak: The most abundant fragment is likely to be the tropylium ion at m/z = 91, formed by the cleavage of the C-N bond and rearrangement of the benzyl fragment.

-

Other Key Fragments: Another significant fragment is expected at m/z = 112, corresponding to the [cyclohexylmethylamine]⁺ fragment.

Fragmentation Pathway

The primary fragmentation pathway for N-benzyl-1-cyclohexylmethanamine under electron ionization (EI) is the cleavage of the benzylic C-N bond, which is the weakest bond adjacent to the nitrogen atom.

Caption: Primary fragmentation of N-benzyl-1-cyclohexylmethanamine.

Trustworthiness of the Protocol: The fragmentation pattern is a self-validating system. The observation of the molecular ion peak confirms the molecular weight, and the characteristic fragments at m/z 91 and 112 provide strong evidence for the presence of the benzyl and cyclohexylmethylamine moieties, respectively.

Experimental Protocol: Mass Spectrum Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Use Electron Ionization (EI) at 70 eV as a standard method.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and all significant fragments.

-

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive spectroscopic characterization of N-benzyl-1-cyclohexylmethanamine. The predicted data, based on established principles and analogous compounds, offer a robust framework for the identification and structural verification of this compound. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality, reliable data, which is fundamental for any research or development endeavor involving this molecule.

References

-

MDPI. (2023). (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. Retrieved from [Link]

-

PubChem. (n.d.). Benzenemethanamine, N-cyclohexyl-. Retrieved from [Link]

-

PubChem. (n.d.). Benzenemethanamine, N-hexyl-. Retrieved from [Link]

-

ATB. (n.d.). N-Benzyl-1-hexanamine. Retrieved from [Link]

-

ResearchGate. (2015). Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes - Supporting Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Tandem synthesis of N-methylated tertiary amines via three components coupling of carbonyl compounds, amines, and methanol - Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). (+)-Benzylphenethylamine. Retrieved from [Link]

Introduction to N-substituted benzylamines.

An In-Depth Technical Guide to N-Substituted Benzylamines: Synthesis, Applications, and Characterization

Executive Summary

N-substituted benzylamines represent a cornerstone class of organic compounds, distinguished by a benzyl group (C₆H₅CH₂) attached to a nitrogen atom that bears additional substituents. This structural motif imparts a unique combination of aromatic and aminic properties, rendering these molecules highly versatile scaffolds in diverse scientific disciplines.[1] Their significance is most pronounced in medicinal chemistry, where they form the backbone of numerous pharmaceuticals, including enzyme inhibitors and central nervous system agents.[2][3] Beyond pharmaceuticals, they are integral to materials science as effective corrosion inhibitors and serve as versatile intermediates in broader organic synthesis.[1][4] This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the principal synthetic methodologies, exploring key applications with field-proven examples, and outlining the standard analytical techniques for their characterization. The content is structured to deliver not only procedural steps but also the underlying scientific rationale, ensuring a deep and actionable understanding of this vital chemical class.

The N-Substituted Benzylamine Core: Structure and Significance

The fundamental N-substituted benzylamine scaffold consists of a flexible benzyl group linked to a nitrogen atom. The true versatility of this class arises from the nature of the "N-substituents," which can range from simple alkyl or aryl groups to complex heterocyclic systems. This structural adaptability allows for precise tuning of physicochemical properties such as lipophilicity, hydrogen bonding capacity, and steric profile, which are critical determinants of biological activity and material properties.

Modifications can be targeted at three primary locations:

-

The Aromatic Ring: Substitution on the phenyl ring modulates electronic properties and can introduce specific interactions with biological targets.

-

The Benzylic Carbon: Introducing substituents on the methylene bridge can create chiral centers and influence the molecule's three-dimensional conformation.[2]

-

The Nitrogen Atom: The nature of the N-substituents dictates the amine's basicity and is a primary driver of its pharmacological or material function.[2]

Synthetic Methodologies: A Comparative Analysis

The synthesis of N-substituted benzylamines can be achieved through several robust and well-established pathways. The choice of method is a strategic decision based on factors such as the availability of starting materials, desired substitution patterns, scalability, and functional group tolerance.[1]

Reductive Amination: The Direct Approach

Reductive amination is arguably the most common and versatile method for synthesizing N-substituted benzylamines. This one-pot reaction involves the condensation of a primary or secondary amine with a benzaldehyde derivative to form an intermediate imine or iminium ion, which is then immediately reduced in situ to the target amine.[5]

Causality of Reagent Choice: The key to a successful reductive amination is the use of a reducing agent that is selective for the imine/iminium ion over the starting aldehyde.

-

Sodium triacetoxyborohydride (NaBH(OAc)₃): Mild and highly selective, making it ideal for a wide range of substrates, including those with sensitive functional groups.

-

Sodium cyanoborohydride (NaBH₃CN): Effective but toxic due to the potential release of hydrogen cyanide, especially under acidic conditions. Its use has largely been superseded by NaBH(OAc)₃.

-

Catalytic Hydrogenation (H₂/Pd-C): A clean and efficient method, particularly for large-scale synthesis.[6] It involves hydrogenation of the pre-formed imine or direct reaction of the aldehyde, amine, and catalyst under a hydrogen atmosphere.[6]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzylamine - Wikipedia [en.wikipedia.org]

- 4. electrochemsci.org [electrochemsci.org]

- 5. ias.ac.in [ias.ac.in]

- 6. US6476268B1 - Preparation of N-benzylamines - Google Patents [patents.google.com]

A Senior Application Scientist's Guide to the Biological Activity Screening of Benzylamine Derivatives

Introduction: The Benzylamine Scaffold - A Privileged Structure in Drug Discovery

The benzylamine moiety, consisting of a benzyl group attached to an amine, is a cornerstone of medicinal chemistry.[1] Its structural simplicity belies its functional versatility, allowing it to serve as a critical pharmacophore in a wide array of therapeutic agents. Derivatives of benzylamine are found in drugs treating allergies (Levocetirizine), cardiovascular diseases (Clopidogrel), Alzheimer's disease (Donepezil), and depression (Mirtazapine).[2] This prevalence is due to the scaffold's ability to engage in various biological interactions—such as hydrogen bonding, ionic interactions, and hydrophobic interactions—which can be finely tuned through synthetic modification.

This guide provides an in-depth framework for researchers and drug development professionals on how to systematically screen novel benzylamine derivatives for biological activity. We will move beyond rote protocols to explore the causality behind experimental choices, emphasizing the design of self-validating assays to ensure data integrity and accelerate the journey from a chemical library to a viable lead candidate.

The Screening Cascade: A Strategic Funnel from Library to Lead

The process of identifying a promising therapeutic candidate from a library of compounds is not a single experiment but a strategic, multi-stage cascade. The goal is to efficiently filter a large number of initial compounds through progressively more complex and specific assays, minimizing resource expenditure while maximizing the probability of success. Each stage is a critical decision point, validating the compound's potential and justifying its advancement.

Caption: Step-by-step workflow for the broth microdilution assay.

Detailed Step-by-Step Methodology:

-

Preparation of Compound Plate:

-

In a 96-well microtiter plate, add 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12.

-

Dissolve the benzylamine derivative in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 100x the final desired concentration).

-

Add 100 µL of the dissolved compound to well 1. Then, perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. Wells 11 and 12 will serve as controls.

-

-

Inoculum Preparation:

-

From an overnight culture plate, pick several colonies of the test bacterium (e.g., Staphylococcus aureus).

-

Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the assay plate.

-

-

Inoculation and Incubation:

-

Add 50 µL of the final bacterial inoculum to wells 1 through 11. This brings the final volume in each well to 100 µL.

-

Well 11 (broth + inoculum, no compound) is the Growth Control .

-

Well 12 (broth only, no inoculum) is the Sterility Control .

-

A known antibiotic (e.g., Ciprofloxacin) should be run in parallel as a Positive Control .

-

Incubate the plate at 37°C for 16-20 hours. [3]

-

-

Data Interpretation:

-

The MIC is the lowest concentration of the benzylamine derivative at which there is no visible turbidity (bacterial growth). [4]This can be determined by visual inspection or by reading the optical density at 600 nm. The Sterility Control should be clear, and the Growth Control should be turbid.

-

Part 2: Anticancer (Cytotoxicity) Screening

Scientific Rationale

Benzylamine derivatives are being investigated for their potential as anticancer agents. [2]Studies have shown they can induce apoptosis, reduce cell proliferation and migration, and limit metastasis formation in cancer cells, such as melanoma. [5]The primary screening approach is to assess a compound's general cytotoxicity against a panel of cancer cell lines. This helps identify compounds that can disrupt essential cellular processes, leading to cell death. [6]

Primary Screening Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. [7]It relies on the ability of mitochondrial reductase enzymes in living cells to reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Detailed Step-by-Step Methodology:

-

Cell Seeding:

-

Culture cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) under standard conditions.

-

Trypsinize and count the cells. Seed them into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate for 24 hours to allow cells to attach.

-

-

Compound Treatment:

-

Prepare serial dilutions of the benzylamine derivatives in culture medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing the compounds (or controls) to the respective wells.

-

Controls are essential:

-

Untreated Control: Cells with fresh medium only (represents 100% viability).

-

Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used for the compounds.

-

Positive Control: Cells treated with a known cytotoxic drug like Doxorubicin.

-

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

-

Add 10 µL of the MTT solution to each well.

-

Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the medium from each well.

-

Add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Read the absorbance at approximately 570 nm using a microplate reader.

-

-

Data Interpretation:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot cell viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ (half-maximal inhibitory concentration) , which is the concentration of the compound required to inhibit cell growth by 50%.

-

Part 3: Antioxidant Activity Screening

Scientific Rationale

Some benzylamine derivatives exhibit antioxidant properties, which are crucial for combating oxidative stress implicated in numerous diseases. [8]This activity is often attributed to their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple, rapid, and widely used method to screen for radical scavenging activity. [9][10] Mechanism: DPPH Radical Scavenging

Caption: DPPH radical neutralization by a hydrogen-donating antioxidant.

Screening Protocol: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it. This neutralization is observed as a color change from purple to yellow, which can be quantified spectrophotometrically. [11] Detailed Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the benzylamine derivatives in methanol or ethanol.

-

Prepare a ~0.1 mM solution of DPPH in methanol. This solution should be freshly made and kept in the dark, as it is light-sensitive.

-

-

Assay Procedure:

-

In a 96-well plate, add 100 µL of various concentrations of the test compounds to different wells.

-

Add 100 µL of the DPPH solution to each well.

-

Controls:

-

Negative Control: 100 µL of methanol + 100 µL of DPPH solution (represents 0% scavenging).

-

Positive Control: A known antioxidant like Ascorbic Acid or Trolox.

-

-

-

Incubation and Measurement:

-

Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at ~517 nm.

-

-

Data Calculation and Interpretation:

-

Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Plot the % Inhibition against compound concentration to calculate the IC₅₀ value, which represents the concentration of the derivative required to scavenge 50% of the DPPH radicals.

-

Part 4: Enzyme Inhibition Screening (Monoamine Oxidase B)

Scientific Rationale

Monoamine oxidases (MAO) are enzymes that catalyze the oxidative deamination of neurotransmitters. [12]Inhibitors of the MAO-B isoform are particularly important for treating neurodegenerative diseases like Parkinson's disease. [1][13]Numerous benzylamine-sulfonamide derivatives have been specifically designed and synthesized as potent and selective MAO-B inhibitors. [14][15]

Screening Protocol: Fluorometric MAO-B Inhibition Assay

Fluorometric assays are highly sensitive and suitable for HTS. [16]In a common format, MAO activity on a substrate (like p-tyramine) produces hydrogen peroxide (H₂O₂). The H₂O₂ then reacts with a probe in the presence of horseradish peroxidase (HRP) to generate a highly fluorescent product. [17]An inhibitor will prevent this reaction, resulting in a lower fluorescence signal.

Detailed Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare assay buffer, recombinant human MAO-B enzyme, substrate (p-tyramine), HRP, and a fluorescent probe (e.g., Amplex Red) as per a commercial kit's instructions (e.g., Sigma-Aldrich MAK136, Abcam ab241031).

-

Prepare serial dilutions of the benzylamine derivatives.

-

-

Assay Procedure (in a black 96-well plate):

-

Add MAO-B enzyme to the wells.

-

Add the benzylamine derivatives at various concentrations. Include a "No Inhibitor" control.

-

As a Positive Control , use a known MAO-B inhibitor like Selegiline.

-

Pre-incubate the enzyme and inhibitors for 10-15 minutes to allow for binding.

-

-

Initiating the Reaction:

-

Prepare a reaction mixture containing the substrate (p-tyramine), HRP, and the fluorescent probe.

-

Add the reaction mixture to all wells to start the enzymatic reaction.

-

-

Measurement:

-

Immediately begin measuring the fluorescence in kinetic mode using a microplate reader (e.g., λex = 530 nm / λem = 585 nm). [16]Read every 1-2 minutes for 30-60 minutes.

-

-

Data Calculation and Interpretation:

-

Calculate the reaction rate (slope of the fluorescence vs. time curve) for each well.

-

Determine the percent inhibition for each compound concentration relative to the "No Inhibitor" control.

-

Plot the percent inhibition against the log of the compound concentration to determine the IC₅₀ value.

-

Data Presentation: Summarizing Screening Hits

Effective data presentation is crucial for comparing the activity, potency, and selectivity of different derivatives. A well-structured table provides a clear snapshot of the screening campaign's results.

| Compound ID | Structure | Antimicrobial MIC (µg/mL) vs. S. aureus | Anticancer IC₅₀ (µM) vs. MCF-7 | MAO-B Inhibition IC₅₀ (µM) |

| BZA-001 | (Parent Benzylamine) | >128 | >100 | 85.2 |

| BZA-002 | 4-Chloro-benzylamine | 32 | 45.6 | 15.7 |

| BZA-003 | 3,4-Dichloro-benzylamine | 8 | 12.3 | 2.1 |

| BZA-004 | 4-Methoxy-benzylamine | 64 | 88.1 | 50.4 |

| BZA-005 | (Positive Control: Ciprofloxacin) | 0.5 | N/A | N/A |

| BZA-006 | (Positive Control: Doxorubicin) | N/A | 0.08 | N/A |

| BZA-007 | (Positive Control: Selegiline) | N/A | N/A | 0.015 |

Note: Data are hypothetical and for illustrative purposes only. N/A = Not Applicable.

References

-

Title: Antibacterial Activity and Mechanism of Action of New Benzylamine-Containing Coumarin Derivatives Source: ResearchGate URL: [Link]

-

Title: Design, Synthesis, Antibacterial Activity and Mechanism of Action of Coumarin Derivatives Containing Benzylamine Source: PubMed URL: [Link]

-

Title: Benzylamine - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Thermosensitive Hydrogel for Controlled Delivery of PAD4 Inhibitor YJ-2 in Diabetic Wound Healing Source: MDPI URL: [Link]

-

Title: Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency Source: PubMed URL: [Link]

-

Title: Antimicrobial susceptibility testing (Broth microdilution method) Source: WOAH - Asia URL: [Link]

-

Title: Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties Source: The Open Medicinal Chemistry Journal URL: [Link]

-

Title: Benzylamine antioxidants: relationship between structure, peroxyl radical scavenging, lipid peroxidation inhibition and cytoprotection Source: ACS Publications URL: [Link]

-

Title: Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa Source: NIH URL: [Link]

-

Title: Synthesis and antibacterial activity of benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivatives Source: PubMed URL: [Link]

-

Title: Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery Source: SciELO URL: [Link]

-

Title: Methods for Rapid Screening of Biologically Active Compounds Present in Plant-Based Extracts Source: MDPI URL: [Link]

-

Title: Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors Source: PubMed URL: [Link]

-

Title: Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors Source: Taylor & Francis Online URL: [Link]

-

Title: Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. Source: ResearchGate URL: [Link]

-

Title: In vitro toxicity evaluation in the development of new anticancer drugs-genistein glycosides Source: PubMed URL: [Link]

-

Title: Broth microdilution - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Synthesis, Anticancer and Antibacterial Activity of Salinomycin N-Benzyl Amides Source: PMC - NCBI URL: [Link]

-

Title: Enzyme Inhibition Assays for Monoamine Oxidase Source: PubMed URL: [Link]

-

Title: Screening techniques for the identification of bioactive compounds in natural products Source: PubMed URL: [Link]

-

Title: What Is Compound Screening? Methods & Applications Guide Source: Boster Bio URL: [Link]

-

Title: Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective Source: Semantic Scholar URL: [Link]

-

Title: In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay Source: International Journal of Pharmaceutical Research and Applications URL: [Link]

-

Title: Monoamine Oxidase Assay Kit Source: Bio-Techne URL: [Link]

- Title: Benzylamine derivatives, and use thereof Source: Google Patents URL

-

Title: Benzylamine and Thenylamine Derived Drugs Induce Apoptosis and Reduce Proliferation, Migration and Metastasis Formation in Melanoma Cells Source: PubMed Central URL: [Link]

-

Title: Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline Source: NCBI Bookshelf URL: [Link]

-

Title: DPPH Radical Scavenging Assay Source: MDPI URL: [Link]

-

Title: Biological activity of benzylating N-nitroso compounds. Models of activated N-nitrosomethylbenzylamine Source: PubMed URL: [Link]

-

Title: DPPH Antioxidant Assay Source: G-Biosciences URL: [Link]

-

Title: Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review Source: Cureus URL: [Link]

-

Title: MIC (Broth Microdilution) Testing Source: YouTube URL: [Link]

-

Title: Cell Culture Based in vitro Test Systems for Anticancer Drug Screening Source: Frontiers URL: [Link]

-

Title: Quantitative structure-antimicrobial activity relationship in 5 beta-cholanyl-24-benzylamine derivatives Source: PubMed URL: [Link]

-

Title: Monoamine Oxidase Assays Source: Cell Biolabs, Inc. URL: [Link]

-

Title: Antimicrobial Susceptibility Testing (Microdilution Technique) Source: NC DNA Day Blog URL: [Link]

-

Title: Screening Methods for Bioactivity and Pharmacological Properties of Natural Products Source: Hilaris Publisher URL: [Link]

-

Title: Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents Source: ACS Omega URL: [Link]

-

Title: Genesis and development of DPPH method of antioxidant assay Source: PMC - PubMed Central URL: [Link]

Sources

- 1. Benzylamine - Wikipedia [en.wikipedia.org]

- 2. Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties [openmedicinalchemistryjournal.com]

- 3. Broth microdilution - Wikipedia [en.wikipedia.org]

- 4. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Benzylamine and Thenylamine Derived Drugs Induce Apoptosis and Reduce Proliferation, Migration and Metastasis Formation in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

- 7. ijprajournal.com [ijprajournal.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Monoamine Oxidase Assays [cellbiolabs.com]

- 13. tandfonline.com [tandfonline.com]

- 14. Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. resources.bio-techne.com [resources.bio-techne.com]

Chemical and physical properties of N-benzylcyclohexanamine.

An In-Depth Technical Guide to N-benzylcyclohexanamine

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling N-benzylcyclohexanamine

N-benzylcyclohexanamine is a secondary amine featuring a benzyl group and a cyclohexyl group attached to a nitrogen atom. This unique structural combination makes it a valuable building block in organic synthesis.[1] Its derivatives are of significant interest in medicinal chemistry, particularly in the development of neuropharmacological agents.[2][3] Notably, compounds with dibenzylamine motifs, structurally related to N-benzylcyclohexanamine, have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the progression of neurodegenerative disorders like Alzheimer's disease.[2] This guide provides a comprehensive overview of the core chemical and physical properties, synthesis, analytical methodologies, and safety considerations for N-benzylcyclohexanamine, tailored for professionals in research and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's properties is foundational to its application. N-benzylcyclohexanamine is a colorless to light yellow liquid at room temperature.[4] Key physicochemical data are summarized below.

Core Properties

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₉N | PubChem[5] |

| Molecular Weight | 189.30 g/mol | PubChem[5] |

| CAS Number | 4383-25-9 | PubChem[5] |

| Appearance | Colorless to light yellow liquid | Carl ROTH |

| Relative Density | 0.97 g/cm³ | CymitQuimica[6] |

| Solubility | Soluble in Acetonitrile, Chloroform, Methanol | Cayman Chemical |

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and structural elucidation of N-benzylcyclohexanamine.[3]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information about the different types of protons and their neighboring environments within the molecule. Key expected signals include those for the aromatic protons of the benzyl group, the benzylic methylene protons, the methine proton on the cyclohexane ring attached to the nitrogen, and the aliphatic protons of the cyclohexane ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the number of distinct carbon environments. One would expect to see signals corresponding to the aromatic carbons, the benzylic carbon, and the various carbons of the cyclohexyl ring.[2]

-

IR (Infrared) Spectroscopy: The IR spectrum is used to identify the functional groups present. Key absorptions for N-benzylcyclohexanamine would include N-H stretching (for the secondary amine), C-H stretching (for both aromatic and aliphatic components), and C=C stretching for the aromatic ring.

-

MS (Mass Spectrometry): Mass spectrometry provides the molecular weight and fragmentation pattern of the molecule. For N-benzylcyclohexanamine, the molecular ion peak [M]⁺ would be observed at m/z 189, corresponding to its molecular weight.[5]

Synthesis and Reactivity

Synthesis via Reductive Amination

A common and efficient method for synthesizing N-benzylcyclohexanamine is through the reductive amination of cyclohexanone with benzylamine.[7][8] This one-pot reaction involves two key steps: the formation of an imine intermediate, followed by its in-situ reduction.

The reaction between the carbonyl group of cyclohexanone and the primary amine (benzylamine) forms a transient imine (or the corresponding iminium ion). This intermediate is not isolated but is immediately reduced by a hydride-based reducing agent, such as sodium borohydride (NaBH₄) or the milder sodium triacetoxyborohydride (NaBH(OAc)₃), to yield the final secondary amine product.[8][9]

Caption: Reductive Amination Workflow.

Detailed Experimental Protocol